3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol
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Overview
Description
3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol is a chemical compound with a complex structure that includes both amino and trifluoropropanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol typically involves the reaction of 3,3-diethoxypropylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and trifluoropropanol groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,3-diethoxypropane: Shares the diethoxypropylamine moiety but lacks the trifluoropropanol group.
3,3-Diethoxypropyl methacrylate: Contains the diethoxypropyl group but is a methacrylate derivative.
Uniqueness
3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol is unique due to the presence of both the trifluoropropanol and diethoxypropylamine groups
Properties
IUPAC Name |
3-(3,3-diethoxypropylamino)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO3/c1-3-16-9(17-4-2)5-6-14-7-8(15)10(11,12)13/h8-9,14-15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYVRMSYNFZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNCC(C(F)(F)F)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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